L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide
Description
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is a chemical compound that features a methionine residue linked to a glycinamide moiety through a 2-(pyridin-2-yl)ethyl group
Properties
CAS No. |
666861-85-4 |
|---|---|
Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]butanamide |
InChI |
InChI=1S/C14H22N4O2S/c1-21-9-6-12(15)14(20)18-10-13(19)17-8-5-11-4-2-3-7-16-11/h2-4,7,12H,5-6,8-10,15H2,1H3,(H,17,19)(H,18,20)/t12-/m0/s1 |
InChI Key |
NHYKWBUDCQAFPM-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the coupling of L-methionine with N-[2-(pyridin-2-yl)ethyl]glycinamide. This can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling additives like HOBt or HOAt to enhance the efficiency of the reaction. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization of the amino acid .
Industrial Production Methods
For industrial-scale production, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide-like compounds. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein-protein interactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the glycinamide moiety can form hydrogen bonds with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure with two pyridine rings and a methyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring linked to a pyrimidine moiety.
Uniqueness
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the methionine residue, which imparts distinct redox properties and potential biological activity. The combination of the pyridine ring and glycinamide moiety also provides a versatile scaffold for further functionalization and study .
Biological Activity
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide (referred to as L-MPEG) is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
L-MPEG is a derivative of methionine, featuring a pyridine moiety that may influence its pharmacological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, including neurotransmitter systems and enzyme pathways.
1. Neurotransmitter Modulation
Research indicates that compounds with similar structures to L-MPEG can modulate neurotransmitter systems, particularly those involving glycine receptors. The glycine transporter (GlyT) is crucial in regulating glycine levels in the central nervous system (CNS), which impacts both inhibitory and excitatory neurotransmission .
- GlyT Inhibition : Selective inhibition of GlyT can enhance NMDA receptor function by increasing glycine availability, which may have therapeutic implications for conditions like psychosis and neuropathic pain .
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyridine derivatives, suggesting that L-MPEG may exhibit similar effects. Compounds in this class have demonstrated bactericidal activity against various pathogens by disrupting bacterial membranes .
- Mechanism : The disruption of the bacterial membrane integrity leads to cell lysis, indicating that L-MPEG could be further investigated for its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities of L-MPEG and Related Compounds
Case Study: GlyT Inhibition and Neurological Disorders
A study investigated the effects of GlyT inhibitors on models of psychosis. It was found that compounds structurally related to L-MPEG could significantly reduce symptoms by modulating glutamate signaling through enhanced glycine availability. This suggests a promising avenue for developing treatments for schizophrenia and related disorders .
Future Directions
The biological activity of L-MPEG presents several avenues for future research:
- Clinical Trials : Investigating the efficacy and safety of L-MPEG in clinical settings for conditions such as neuropathic pain and psychiatric disorders.
- Structure-Activity Relationship (SAR) : Further exploration into how modifications to the pyridine or methionine moieties affect biological activity could lead to more potent derivatives.
- Combination Therapies : Evaluating the potential synergistic effects of L-MPEG with existing therapies could enhance treatment outcomes in resistant cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
